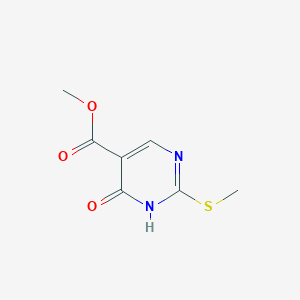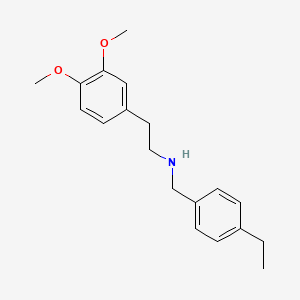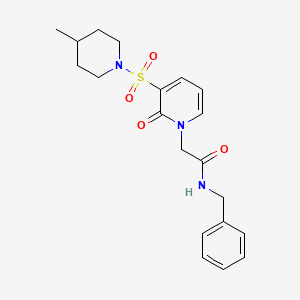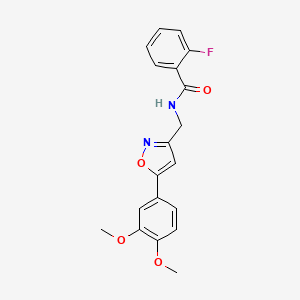
N-(4-chlorophenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a novel anilidoquinoline derivative with notable effects. It has been studied in the context of its antiviral and antiapoptotic effects, particularly in the treatment of Japanese encephalitis (Ghosh et al., 2008).
Synthesis Analysis
- Various derivatives of this compound have been synthesized and characterized using physicochemical and spectral methods (Mehta et al., 2019).
- Synthesis processes often involve the reaction of N-aryl-2-chloroacetamide with related sulfinic acids (Zubkov et al., 2010).
Molecular Structure Analysis
- The molecular structure and crystallography of similar compounds have been extensively analyzed, showing specific bond angles and hydrogen bonding patterns (Celik et al., 2015).
Chemical Reactions and Properties
- The compound and its derivatives exhibit significant antiviral and antiapoptotic properties. For example, they have shown effectiveness against Japanese encephalitis in vitro (Ghosh et al., 2008).
Physical Properties Analysis
- Detailed analysis of the physical properties, like solubility or melting point, specific to this compound is not readily available in the research papers found.
Chemical Properties Analysis
- The compound's derivatives have displayed various biological activities, including antimicrobial and anticancer potentials. They have also been evaluated in molecular docking studies to understand their interactions at the molecular level (Mehta et al., 2019).
Applications De Recherche Scientifique
Structural Aspects and Properties
Research into similar isoquinoline derivatives reveals insights into structural aspects and the formation of inclusion compounds. Studies on compounds like N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and N-(2,6-dimethylphenyl)-2-(quinolin-8-yloxy) acetamide have explored their ability to form gels and crystalline salts with mineral acids, demonstrating the structural versatility of such compounds. These structural investigations also touch upon the fluorescence properties of these compounds, highlighting the potential for optical applications (Karmakar, Sarma, & Baruah, 2007).
Therapeutic Effects
A novel anilidoquinoline derivative, closely related to the compound of interest, has shown significant antiviral and antiapoptotic effects in vitro, with therapeutic efficacy observed in treating Japanese encephalitis. This showcases the compound's potential in antiviral therapies (Ghosh et al., 2008).
Hemostatic Activity
Derivatives of quinoline sulfonylacetanilides have demonstrated hemostatic activity in vitro, suggesting a potential application in managing bleeding disorders (Zubkov et al., 2010).
Anticancer Potential
Sulfonamide derivatives have been synthesized and evaluated for their anticancer activity, demonstrating potent effects against breast and colon cancer cell lines. This indicates the compound's relevance in developing new cancer treatments (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial Agents
The synthesis and characterization of new quinazolines with potential antimicrobial properties have been explored, adding another dimension to the compound's application in combating infections (Desai, Shihora, & Moradia, 2007).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O4S/c1-16-4-11-23-22(12-16)26(31)24(34(32,33)21-10-5-17(2)18(3)13-21)14-29(23)15-25(30)28-20-8-6-19(27)7-9-20/h4-14H,15H2,1-3H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IERMUQAEHNKJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC(=C(C=C3)C)C)CC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(3-((3,4-dimethylphenyl)sulfonyl)-6-methyl-4-oxoquinolin-1(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488266.png)



![5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2488271.png)

![Methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2488273.png)


![4-[(2-Chlorobenzyl)amino]-4-oxobutanoic acid](/img/structure/B2488278.png)
![7-(4-bromophenyl)-5-phenyl-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2488280.png)
![1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2488284.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2488286.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2488288.png)